2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone is an organic compound with the molecular formula C10H11BrO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxymethyl group attached to a phenyl ring, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone can be synthesized through the bromination of 1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of phenyl ethanones with carbonyl groups.
Reduction: Formation of phenyl ethanols.
Scientific Research Applications
2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the design of haptens for the screening of specific antibodies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy and methoxymethyl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-6-8-4-7(10(13)5-11)2-3-9(8)12/h2-4,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCKDVNHKAIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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